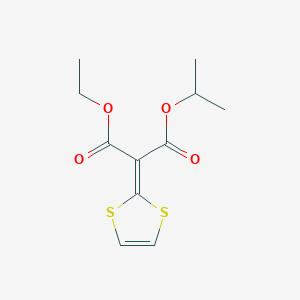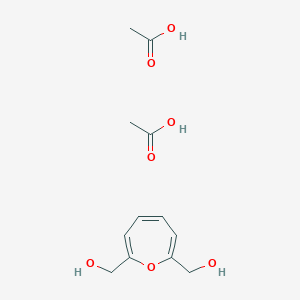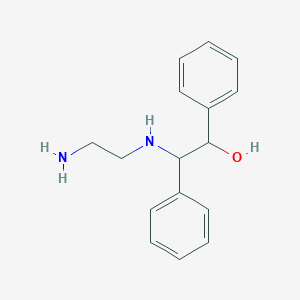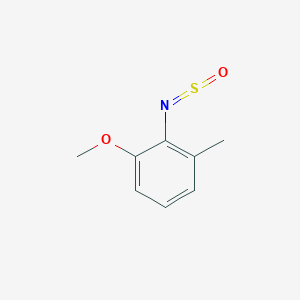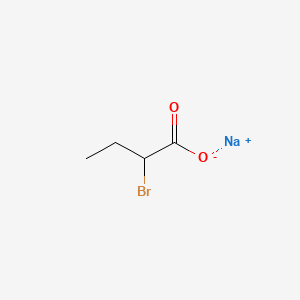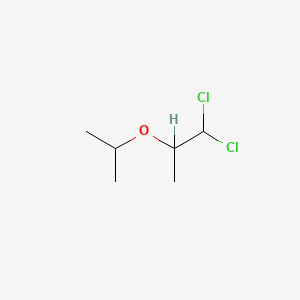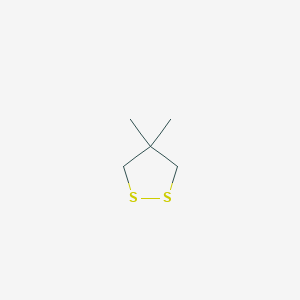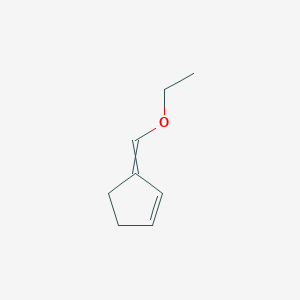
3-(Ethoxymethylidene)cyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxymethylidene)cyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. This compound is characterized by the presence of an ethoxymethylidene group attached to the cyclopentene ring, which influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethylidene)cyclopent-1-ene can be achieved through various methods. One common approach involves the reaction of cyclopentanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes condensation to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxymethylidene)cyclopent-1-ene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated cyclopentane derivatives.
Substitution: The ethoxymethylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopentene derivatives.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated cyclopentane derivatives.
Substitution: Substituted cyclopentene derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Ethoxymethylidene)cyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Ethoxymethylidene)cyclopent-1-ene involves its interaction with various molecular targets and pathways. The ethoxymethylidene group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopentene ring provides a rigid framework that influences the compound’s reactivity and selectivity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: A simple cycloalkene with a single double bond.
3-Methylcyclopentene: A cyclopentene derivative with a methyl group attached to the ring.
3-(Methoxymethylidene)cyclopent-1-ene: Similar to 3-(Ethoxymethylidene)cyclopent-1-ene but with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other cyclopentene derivatives. This functional group enhances the compound’s electrophilicity and allows for a wider range of chemical transformations.
Propriétés
Numéro CAS |
60638-20-2 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
3-(ethoxymethylidene)cyclopentene |
InChI |
InChI=1S/C8H12O/c1-2-9-7-8-5-3-4-6-8/h3,5,7H,2,4,6H2,1H3 |
Clé InChI |
PANTZYOHHOISGK-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C1CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


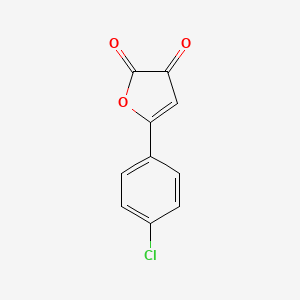
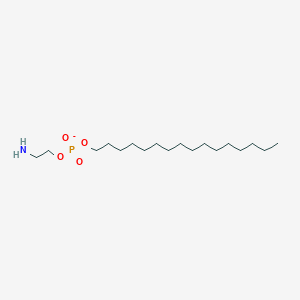
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
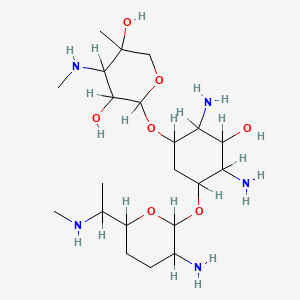
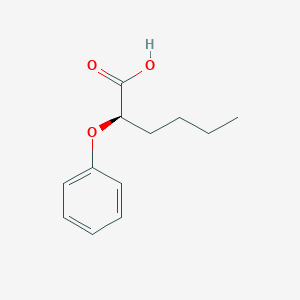
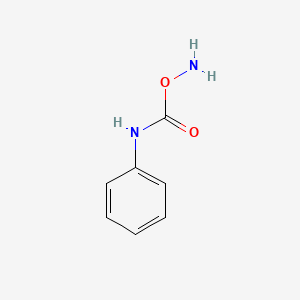
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
